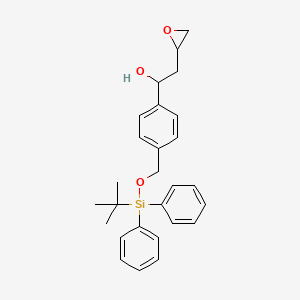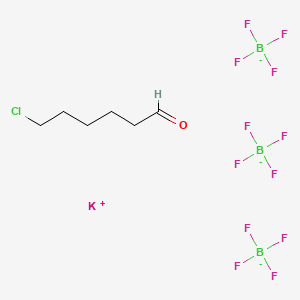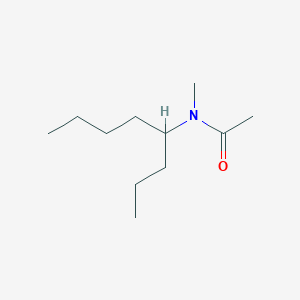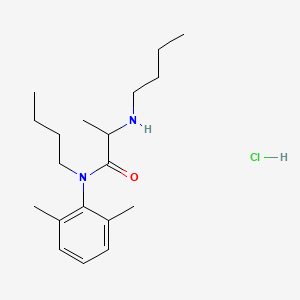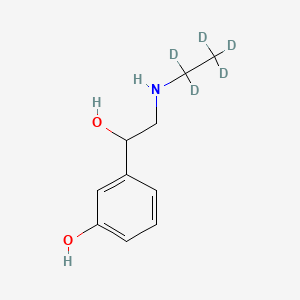
(+/-)-Etilefrin; (+/-)-Etilefrine; 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol; Ethylphenylephrine; Etiladrianol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Etilefrin, also known as (+/-)-Etilefrine, 1-(3-Hydroxyphenyl)-2-(ethylamino)ethanol, Ethylphenylephrine, and Etiladrianol, is a synthetic compound that belongs to the class of sympathomimetic amines. It is structurally related to epinephrine and norepinephrine and is primarily used as a vasopressor to treat hypotension (low blood pressure). The compound exhibits both alpha and beta-adrenergic activity, which contributes to its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Etilefrin typically involves the reaction of 3-hydroxyacetophenone with ethylamine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 3-hydroxyacetophenone
Reagent: Ethylamine
Catalyst: Reducing agent such as sodium borohydride or hydrogen in the presence of a metal catalyst (e.g., palladium on carbon)
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or under mild heating.
Industrial Production Methods
In industrial settings, the production of (+/-)-Etilefrin may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
(+/-)-Etilefrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 3-hydroxyacetophenone derivatives.
Reduction: Formation of ethylaminoethanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of (+/-)-Etilefrin.
科学的研究の応用
(+/-)-Etilefrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of adrenergic receptor interactions and synthetic methodologies.
Biology: Investigated for its effects on cardiovascular physiology and its role in modulating blood pressure.
Medicine: Used in clinical research to develop new treatments for hypotension and other cardiovascular conditions.
Industry: Employed in the development of pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
(+/-)-Etilefrin exerts its effects by stimulating both alpha and beta-adrenergic receptors. The activation of alpha-adrenergic receptors leads to vasoconstriction, which increases blood pressure. The activation of beta-adrenergic receptors results in increased heart rate and cardiac output. The compound’s dual activity on these receptors makes it effective in treating hypotension.
類似化合物との比較
(+/-)-Etilefrin is similar to other sympathomimetic amines, such as epinephrine, norepinephrine, and phenylephrine. it has unique properties that distinguish it from these compounds:
Epinephrine: (+/-)-Etilefrin has a longer duration of action and is less potent in stimulating beta-adrenergic receptors.
Norepinephrine: (+/-)-Etilefrin has a more balanced activity on both alpha and beta receptors, whereas norepinephrine primarily stimulates alpha receptors.
Phenylephrine: (+/-)-Etilefrin has a broader spectrum of activity, affecting both alpha and beta receptors, while phenylephrine primarily targets alpha receptors.
Similar Compounds
- Epinephrine
- Norepinephrine
- Phenylephrine
- Dopamine
- Isoproterenol
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
186.26 g/mol |
IUPAC名 |
3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/i1D3,2D2 |
InChIキー |
SQVIAVUSQAWMKL-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O |
正規SMILES |
CCNCC(C1=CC(=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


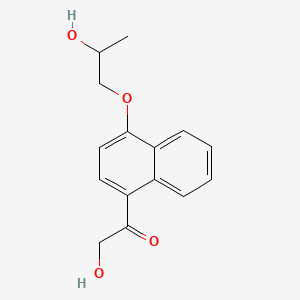

![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)

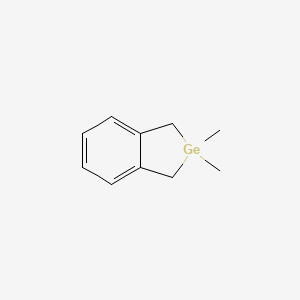
![5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
